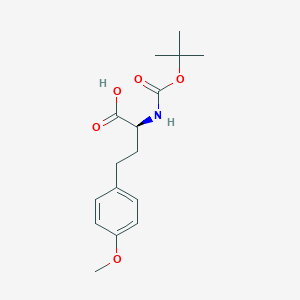

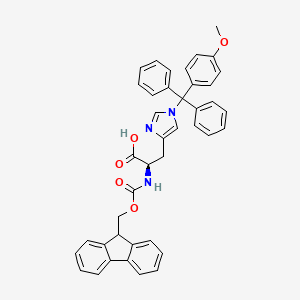

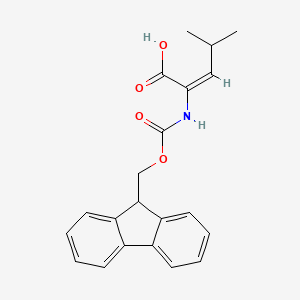

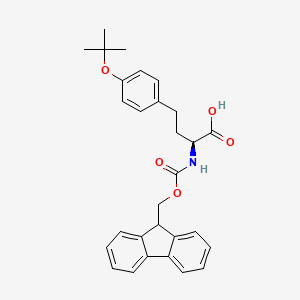

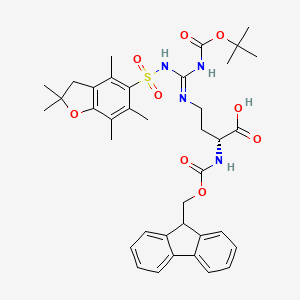

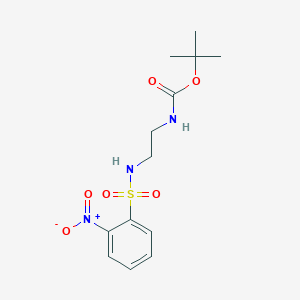

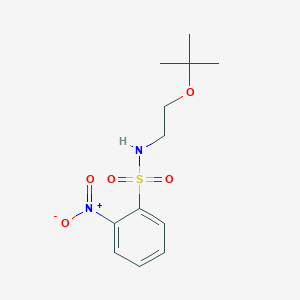

8-(Stearoylamido)-3,6-dioxaoctanoic acid

Vue d'ensemble

Description

8-(Stearoylamido)-3,6-dioxaoctanoic acid, also known as 8-Stearoylamido-octanoic acid, is an important acid found in many biological systems. It is a saturated fatty acid that is commonly used in scientific research due to its ability to act as an enzyme inhibitor and its wide range of applications. 8-Stearoylamido-octanoic acid is a valuable tool for researchers, as it can be used in a variety of experiments, including those involving enzyme inhibition, biochemical and physiological effects, and more.

Applications De Recherche Scientifique

Role in Cancer Research

Stearoyl-CoA desaturase 1 (SCD1), which converts saturated fatty acids to monounsaturated fatty acids, has been found to play a significant role in cancer research . The expression of SCD1 is increased in many cancers, and the altered expression contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells . Therefore, targeting SCD1 may provide a novel therapeutic strategy for cancer treatment .

Regulation of Lipid Metabolism

SCD1 is crucial in regulating the ratio of monounsaturated fatty acids (MUFAs) to saturated fatty acids (SFAs), which is important for maintaining membrane fluidity, cellular signaling, and gene expression . Dysregulation of lipid metabolism and alterations in this ratio have been implicated in cancer progression and stemness .

Potential Therapeutic Biomarker

SCD1 has been identified as an important regulator of cancer cell survival and progression . Many malignancies, including cancer stem cells, have been reported to exhibit high expression of SCD1 . Therefore, SCD1 could serve as a potential therapeutic biomarker in the field of oncology .

Role in Cancer Stem Cells

The involvement of SCD1 in cancer stem cells has been observed in various types of cancer . Some natural products have the potential to inhibit SCD1 expression/activity, thereby suppressing cancer cell survival and self-renewal activity .

Role in Ferroptosis Resistance

SCD1 has been found to be involved in regulating ferroptosis resistance . Ferroptosis is a form of regulated cell death and plays a crucial role in health and disease. Resistance to ferroptosis has been linked to drug resistance and poor prognosis in cancer .

Role in Tumor Heterogeneity and Metabolic Plasticity

The resistance of SCD1 inhibition may occur in certain tumors due to tumor heterogeneity and metabolic plasticity . This suggests that SCD1 plays a role in these processes, which are important factors in cancer progression and treatment resistance .

Mécanisme D'action

Target of Action

Stearoyl-adoa, also known as 2-(2-(2-Stearamidoethoxy)ethoxy)acetic acid or 8-(Stearoylamido)-3,6-dioxaoctanoic acid, primarily targets the enzyme Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is a key enzyme in fatty acid metabolism, responsible for converting saturated fatty acids to monounsaturated fatty acids . The expression of SCD1 is increased in many cancers, contributing to the proliferation, invasion, sternness, and chemoresistance of cancer cells .

Mode of Action

Stearoyl-adoa interacts with its target, SCD1, by inhibiting its activity . SCD1 is an endoplasmic reticulum enzyme that catalyzes the rate-limiting step in the formation of monounsaturated fatty acids (MUFAs), specifically oleate and palmitoleate from stearoyl-CoA and palmitoyl-CoA . By inhibiting SCD1, Stearoyl-adoa disrupts this conversion process, leading to a decrease in the production of MUFAs .

Biochemical Pathways

The inhibition of SCD1 by Stearoyl-adoa affects several biochemical pathways. SCD1 plays a crucial role in lipid biosynthesis, energy sensing, and the transduction signals that influence mitogenesis and tumorigenesis . By inhibiting SCD1, Stearoyl-adoa can disrupt these pathways, potentially leading to a decrease in cancer cell proliferation and survival .

Result of Action

The inhibition of SCD1 by Stearoyl-adoa results in a decrease in the production of MUFAs, which are major components of membrane phospholipids, cholesterol esters, and alkyl-diacylglycerol . This can lead to changes in cell membrane fluidity and signal transduction, potentially affecting cell growth and differentiation . In the context of cancer, this could result in decreased proliferation, invasion, sternness, and chemoresistance of cancer cells .

Action Environment

The action of Stearoyl-adoa can be influenced by various environmental factors. For instance, the regulation of SCD1, the target of Stearoyl-adoa, is known to be affected by factors such as metabolism, diet, tumor microenvironment, transcription factors, non-coding RNAs, and epigenetic modification . These factors could potentially influence the action, efficacy, and stability of Stearoyl-adoa.

Propriétés

IUPAC Name |

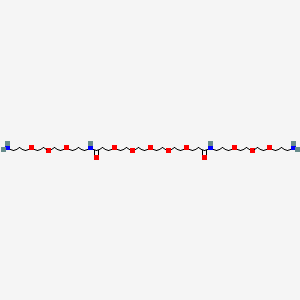

2-[2-[2-(octadecanoylamino)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)25-18-19-29-20-21-30-22-24(27)28/h2-22H2,1H3,(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCZDCKAEPCEGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Stearoylamido)-3,6-dioxaoctanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.